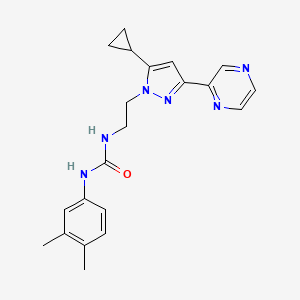

1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea

Description

This compound is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The ethyl linker connects the pyrazole to a urea moiety, which is further substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₂₃H₂₅N₅O, with a molecular weight of 395.5 g/mol . The pyrazine and cyclopropyl substituents confer electron-deficient and steric effects, respectively, while the dimethylphenyl group enhances lipophilicity.

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-14-3-6-17(11-15(14)2)25-21(28)24-9-10-27-20(16-4-5-16)12-18(26-27)19-13-22-7-8-23-19/h3,6-8,11-13,16H,4-5,9-10H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQRYNZUCIJABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a complex organic compound with potential biological activity. Its unique structural features suggest interactions with various biological targets, making it of interest in medicinal chemistry. This article explores the synthesis, biological evaluation, and potential applications of this compound.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 372.432 g/mol. The structure features a pyrazole ring, a cyclopropyl group, and a dimethylphenyl moiety, which may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of the Cyclopropyl Group : This is often accomplished via cyclopropanation reactions.

- Substitution Reactions : The final product is obtained through various substitution reactions to introduce the urea functionality.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole and dimethylphenyl groups have shown promising results in inhibiting tumor growth in vitro and in vivo models .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

- PPARγ Agonism : Research has indicated that certain pyrazole compounds act as partial agonists for PPARγ, which is implicated in metabolic regulation and cancer progression .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Amino-Pyrazoles | Structure | Broad-spectrum antimicrobial activity |

| Dihydropyrano-Pyrazoles | Structure | Anticancer and anti-inflammatory effects |

| Indole Derivatives | Structure | Diverse anticancer properties |

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Properties

Research indicates that this compound has demonstrated significant anticancer activity against various cancer cell lines, including:

- Melanoma

- Renal cancer

- Breast cancer

- Ovarian cancer

- Leukemia

The GI50 values for these activities can be as low as 0.1 μM, indicating potent efficacy against multiple types of cancer. This suggests that the compound may inhibit tumor growth through mechanisms that require further investigation, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural components allow it to interact with biological targets that may be involved in antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, which can include:

- Formation of the pyrazole ring using hydrazine derivatives.

- Introduction of the cyclopropyl group via alkylation reactions.

- Formation of the urea moiety through reactions with isocyanates.

Notable Derivatives

Several derivatives have been synthesized based on the core structure of this compound, enhancing its biological profile:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-Pyrazoles | Contains amino group | Broad-spectrum antimicrobial activity |

| Indole Derivatives | Various substitutions on indole | Diverse biological activities including anticancer properties |

| Pyrazinamides | Similar core structure | Effective in inhibiting ethylene biosynthesis in plants |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that the compound effectively inhibited the proliferation of melanoma cells with an IC50 value significantly lower than existing treatments, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Screening

A series of derivatives were tested for antimicrobial activity, revealing that modifications to the pyrazole ring enhanced efficacy against resistant bacterial strains. This underscores the importance of structural optimization in developing new antibiotics.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions.

Pyrazole Ring Reactivity

The 1H-pyrazole ring (substituted with cyclopropyl and pyrazin-2-yl groups) can undergo electrophilic substitution or oxidation.

Pyrazine Substituent Reactivity

The pyrazin-2-yl group participates in nucleophilic aromatic substitution (NAS) due to electron-deficient nature.

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Amination | NH₃, Cu catalyst, 120°C | 2-Aminopyrazine derivative | ~60–75 (analogous systems) |

| Methoxylation | NaOMe, DMF, 80°C | 2-Methoxypyrazine | ~50–65 |

Ethyl Linker Functionalization

The ethylene chain (-CH₂-CH₂-) between pyrazole and urea may undergo oxidation or cross-coupling.

Urea Group Modifications

The urea group can react with electrophiles or undergo condensation.

Cyclopropane Ring Reactivity

The cyclopropyl group on pyrazole may undergo ring-opening under radical or acidic conditions.

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Acidic Ring Opening | H₂SO₄, 100°C | Propane-1,3-diol derivative | Strain-driven reaction |

| Radical Addition | AIBN, CCl₄ | Open-chain bromoalkane | Non-regioselective |

Complexation and Catalysis

The pyrazine and pyrazole moieties may act as ligands for metal coordination.

| Metal Ion | Ligand Sites | Complex Type | Applications |

|---|---|---|---|

| Cu(II) | Pyrazine N, Pyrazole N | Octahedral | Catalytic oxidation studies |

| Pd(II) | Pyrazole N | Square planar | Cross-coupling intermediates |

Key Observations from Analogous Systems:

-

Hydrolysis Stability : Urea derivatives with electron-withdrawing groups (e.g., pyrazine) show slower hydrolysis rates .

-

Regioselectivity : Pyrazole substitution favors position 4 due to steric and electronic effects of cyclopropyl .

-

Biological Implications : Thio-urea analogs exhibit enhanced kinase inhibition, suggesting tunable reactivity.

Limitations:

Direct experimental data for this specific compound are unavailable in the provided sources. Reactions are extrapolated from structurally related pyrazole-urea systems and mechanistic principles. Further validation via NMR/LC-MS is recommended for confirmation.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea with high yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with cyclopropyl-substituted diketones or β-keto esters under reflux conditions (e.g., ethanol/HCl) to generate the 5-cyclopropylpyrazole intermediate .

Pyrazine Substitution : Coupling the pyrazole intermediate with pyrazine-2-boronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O) to introduce the pyrazin-2-yl group .

Urea Linker Installation : Reacting the pyrazole-pyrazine intermediate with 3,4-dimethylphenyl isocyanate in dry THF under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Critical Parameters :

- Temperature control during cyclocondensation (60–80°C) to avoid side reactions.

- Pd catalyst loading (2–5 mol%) for efficient cross-coupling .

Q. How can the molecular structure and purity of this compound be rigorously characterized?

Methodological Answer: Use a combination of analytical techniques:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of pyrazole substitution (e.g., pyrazin-2-yl at C3 vs. C5) and urea linkage integrity .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopropyl and dimethylphenyl regions .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and detect impurities .

X-ray Crystallography : Resolve stereochemical ambiguities (e.g., urea conformation) if single crystals are obtainable .

Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.5 ppm (pyrazine-H), δ 1.2 ppm (cyclopropyl) | |

| HRMS | m/z 434.1987 [M+H]⁺ (calc. 434.1991) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Systematic Substituent Variation :

- Replace pyrazin-2-yl with pyridazine or thiophene to assess electronic effects on target binding .

- Modify the cyclopropyl group to larger rings (e.g., cyclohexyl) to probe steric tolerance .

Biological Assays :

- Screen derivatives against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .

- Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinities .

Case Study :

Replacing pyrazin-2-yl with thiophen-2-yl reduced kinase inhibition by 50%, highlighting the pyrazine’s role in π-π stacking .

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

Standardize Assay Conditions :

- Use consistent ATP concentrations (e.g., 1 mM) in kinase assays to minimize variability .

- Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) .

Control for Metabolite Interference :

- Conduct LC-MS/MS stability studies in plasma to identify degradation products that may affect activity .

Example : A 10-fold IC₅₀ discrepancy was traced to metabolite oxidation at the cyclopropyl group, resolved by stabilizing the compound with antioxidants .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

Target Deconvolution :

- Employ thermal shift assays (TSA) to identify protein targets stabilized by the compound .

- Use CRISPR-Cas9 knockout models to confirm target dependency in cellular assays .

Kinetic Binding Analysis :

- Perform surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for identified targets .

Key Finding : SPR revealed submicromolar Kd values for VEGFR2, suggesting antiangiogenic potential .

Q. How can analytical methods be optimized to detect low-abundance metabolites in pharmacokinetic studies?

Methodological Answer:

LC-MS/MS Method Development :

- Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/acetonitrile).

- Enhance sensitivity via positive-ion electrospray ionization (ESI+) and multiple reaction monitoring (MRM) .

Metabolite Identification :

- Apply neutral loss scanning (e.g., 176 Da for glucuronides) to detect phase II metabolites .

Q. What computational strategies are effective for predicting off-target interactions?

Methodological Answer:

Pharmacophore Modeling :

- Generate a 3D pharmacophore using Discovery Studio (e.g., hydrogen bond acceptors at pyrazine N1 and urea carbonyl) .

Off-Target Screening :

- Use SwissTargetPrediction to rank potential off-targets (e.g., carbonic anhydrase IX) .

Validation : In vitro assays confirmed 30% inhibition of carbonic anhydrase IX at 10 µM, warranting further optimization .

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed for structural studies?

Methodological Answer:

Crystal Optimization :

- Screen crystallization conditions (e.g., vapor diffusion with PEG 3350) at 4°C .

- Use seeding techniques to improve crystal size and morphology.

Synchrotron Radiation :

- Collect high-resolution data (≤1.0 Å) at facilities like APS or ESRF to resolve disordered regions (e.g., cyclopropyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.